Tromantadine
Overview
Description
Tromantadine is an antiviral compound primarily used to treat herpes simplex virus infections. It is available as a topical gel under trade names such as Viru-Merz and Viru-Merz Serol. This compound is a derivative of adamantane, similar to other antiviral agents like rimantadine, amantadine, and adapromine .
Mechanism of Action
Target of Action
Tromantadine is an antiviral medicine primarily used to treat herpes simplex virus . The primary target of this compound is the glycoproteins of the host cells .
Mode of Action
This compound inhibits the early and late events in the virus replication cycle . It changes the glycoproteins of the host cells, thereby impeding the absorption of the virus . It also inhibits the penetration of the virus and prevents uncoating of the virions .
Biochemical Pathways
It is known that this compound interferes with the virus replication cycle . It alters the host cell’s glycoproteins, which are crucial for the virus’s ability to penetrate and infect the cell . By inhibiting these processes, this compound disrupts the virus’s life cycle and prevents it from spreading to other cells.
Pharmacokinetics
It is known that this compound is administered topically .
Result of Action
The result of this compound’s action is the inhibition of the herpes simplex virus’s ability to infect host cells . By altering the host cell’s glycoproteins and preventing the virus from penetrating and uncoating within the cell, this compound effectively inhibits the virus’s replication cycle .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. It is known that this compound is administered topically, suggesting that its action may be influenced by factors such as skin condition and presence of other topical agents .
Biochemical Analysis
Biochemical Properties
Tromantadine interacts with the glycoproteins of host cells, impeding the absorption of the virus . This interaction inhibits the penetration of the virus into the host cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits the early and late events in the virus replication cycle . In cultured human epithelial cells, this compound has been shown to inhibit the growth of SARS-CoV-2 .
Molecular Mechanism
This compound exerts its effects at the molecular level by changing the glycoproteins of the host cells, therefore impeding the absorption of the virus . It inhibits penetration of the virus and also prevents uncoating of the virions .
Temporal Effects in Laboratory Settings
In laboratory settings, Vero and HEp-2 cells tolerated up to 2 mg of this compound per 2 X 10^6 cells for 24-, 48-, or 96-h incubation periods with little change in cell morphology . Treatment with this compound reduced herpes simplex virus-induced cytopathic effect and reduced virus production .
Metabolic Pathways
, a class of compounds that has been studied for their antiviral properties.
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with cellular components such as glycoproteins to exert its antiviral effects.
Preparation Methods
Tromantadine can be synthesized through several methods. One common synthetic route involves the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in a sulfuric acid medium. This method is particularly useful for preparing antiviral drugs like this compound . Another approach involves the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in sulfuric acid to produce urethane, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .
Chemical Reactions Analysis
Tromantadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Common reagents used in these reactions include sulfuric acid, trifluoroacetic acid, and various nitrogen-containing nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tromantadine has several scientific research applications:
Virology: It is used to study the inhibition of herpes simplex virus replication.
Electrochemistry: Research has explored the electrochemical behavior of this compound hydrochloride at different electrodes, providing insights into its analytical applications.
Comparison with Similar Compounds
Tromantadine is similar to other adamantane derivatives such as rimantadine, amantadine, and adapromine. it has unique properties that distinguish it from these compounds:
Rimantadine and Amantadine: Both are used to treat influenza A virus infections, whereas this compound is specifically used for herpes simplex virus.
This compound’s unique mechanism of action and its specific use in treating herpes simplex virus infections highlight its distinctiveness among similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDWARBDDDTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41544-24-5 (mono-hydrochloride) | |
Record name | Tromantadine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00202062 | |
Record name | Tromantadine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53783-83-8 | |
Record name | Tromantadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53783-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tromantadine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tromantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tromantadine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tromantadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H191JFG8WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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